molecular formula C26H20N2O2 B14685259 3-(N-anilinoanilino)-3-phenyl-2-benzofuran-1-one CAS No. 32812-42-3

3-(N-anilinoanilino)-3-phenyl-2-benzofuran-1-one

Cat. No.: B14685259
CAS No.: 32812-42-3
M. Wt: 392.4 g/mol
InChI Key: PQDYUISLXFIFGC-UHFFFAOYSA-N
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Description

3-(N-anilinoanilino)-3-phenyl-2-benzofuran-1-one is a complex organic compound characterized by its unique structure, which includes an aniline group, a phenyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-anilinoanilino)-3-phenyl-2-benzofuran-1-one typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with benzofuran-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(N-anilinoanilino)-3-phenyl-2-benzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction could produce amines or alcohols

Scientific Research Applications

3-(N-anilinoanilino)-3-phenyl-2-benzofuran-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(N-anilinoanilino)-3-phenyl-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(N-anilinoanilino)propanenitrile
  • 3-(N-benzylanilino)propanenitrile

Uniqueness

3-(N-anilinoanilino)-3-phenyl-2-benzofuran-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

32812-42-3

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

3-(N-anilinoanilino)-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C26H20N2O2/c29-25-23-18-10-11-19-24(23)26(30-25,20-12-4-1-5-13-20)28(22-16-8-3-9-17-22)27-21-14-6-2-7-15-21/h1-19,27H

InChI Key

PQDYUISLXFIFGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)N(C4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

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